Lauroyl coenzyme A lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Substrate for Enzymes

- FAM34A Proteins: Lauroyl-CoA acts as a substrate for FAM34A proteins, a family of enzymes involved in various cellular processes, including peroxisome biogenesis and mitochondrial function. Researchers use Lauroyl-CoA to study the activity and regulation of these enzymes, providing insights into their roles in cellular health and disease.

Investigating Lipid Metabolism

- Fatty Acid Transport and Biosynthesis: Lauroyl-CoA is an intermediate in fatty acid metabolism. It plays a role in both the transport of fatty acids within cells and their subsequent biosynthesis into more complex molecules like triglycerides. By studying how Lauroyl-CoA interacts with enzymes involved in these processes, researchers can gain a better understanding of how cells regulate fat storage and utilization [].

Bioluminescent Reporter Assays

- Firefly Luciferase: Lauroyl-CoA is a product of the enzyme firefly luciferase. This enzyme reaction is the basis for bioluminescent reporter assays, a technique used in cell and molecular biology research. By measuring the amount of Lauroyl-CoA produced, researchers can indirectly measure the activity of luciferase, which can be linked to various cellular processes [].

Lauroyl coenzyme A lithium salt, with the chemical formula and a molecular weight of approximately 955.77 g/mol, is a derivative of coenzyme A. This compound plays a crucial role in lipid metabolism as it acts as an acyl carrier, specifically for lauric acid (C12). Lauroyl coenzyme A lithium salt is soluble in water at concentrations up to 50 mg/ml and is typically stored at -20 °C to maintain its stability . It is recognized for its involvement in fatty acid biosynthesis and transport, making it a significant molecule in biochemical research related to metabolism .

In fatty acid synthesis, Lauroyl-CoA Li donates its lauroyl group to growing fatty acid chains via enzymatic action. The CoA moiety is released and can be recycled to activate another fatty acid molecule []. This "carrier" function allows Lauroyl-CoA Li to participate in the stepwise addition of carbons to form longer fatty acids.

Lauroyl coenzyme A lithium salt participates in various enzymatic reactions within metabolic pathways. It serves as a substrate for enzymes such as acyl-CoA synthetases and fatty acyl-CoA desaturases, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. Notably, it is involved in reactions catalyzed by the FAM34A protein, which plays a role in lipid metabolism . Additionally, it can be utilized in assays to evaluate the activity of specific enzymes, such as the coenzyme A-dependent acyltransferase assay .

The biological activity of lauroyl coenzyme A lithium salt is primarily linked to its function in lipid metabolism. It acts as an acyl donor in various biosynthetic pathways, contributing to the synthesis of complex lipids and fatty acids. Furthermore, it has been identified as a substrate for firefly luciferase, indicating its role in bioluminescence assays and studies related to energy metabolism . The compound’s interaction with specific proteins also suggests potential regulatory roles in metabolic pathways.

Lauroyl coenzyme A lithium salt can be synthesized through several methods:

- Acylation of Coenzyme A: The most common method involves the acylation of coenzyme A with lauric acid or its derivatives under controlled conditions to form lauroyl coenzyme A.

- Chemical Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the desired structure.

- Enzymatic Synthesis: Utilizing enzymes such as fatty acyl-CoA synthetases can also yield lauroyl coenzyme A through biocatalytic processes that are more environmentally friendly .

Lauroyl coenzyme A lithium salt has diverse applications:

- Biochemical Research: It is widely used as a molecular tool in studies of lipid metabolism and enzyme activity.

- Assays: It serves as a substrate in various enzymatic assays, including those assessing fatty acid oxidation and biosynthesis pathways.

- Pharmaceutical Development: Its role in metabolic pathways makes it a candidate for studying drug interactions and metabolic disorders .

Studies have shown that lauroyl coenzyme A lithium salt interacts with several proteins involved in lipid metabolism. For instance:

- FAM34A Protein: Lauroyl coenzyme A serves as a substrate for this protein, implicating it in specific metabolic pathways related to fatty acid processing .

- Firefly Luciferase: The compound's ability to act as a substrate for luciferase highlights its utility in bioluminescence research and metabolic studies .

These interactions underscore the compound's importance in understanding metabolic regulation and enzyme functionality.

Lauroyl coenzyme A lithium salt shares structural similarities with other long-chain acyl-CoA derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecanoyl Coenzyme A lithium salt | Similar structure but different acyl chain length | |

| Palmitoyl Coenzyme A | Contains a longer palmitic acid chain | |

| Stearoyl Coenzyme A | Features an even longer stearic acid chain | |

| Myristoyl Coenzyme A | Intermediate chain length compared to lauroyl |

The uniqueness of lauroyl coenzyme A lithium salt lies in its specific chain length (C12), which influences its metabolic pathways and interactions within biological systems. This specificity allows researchers to study particular aspects of lipid metabolism distinct from those studied with longer or shorter chain fatty acids.

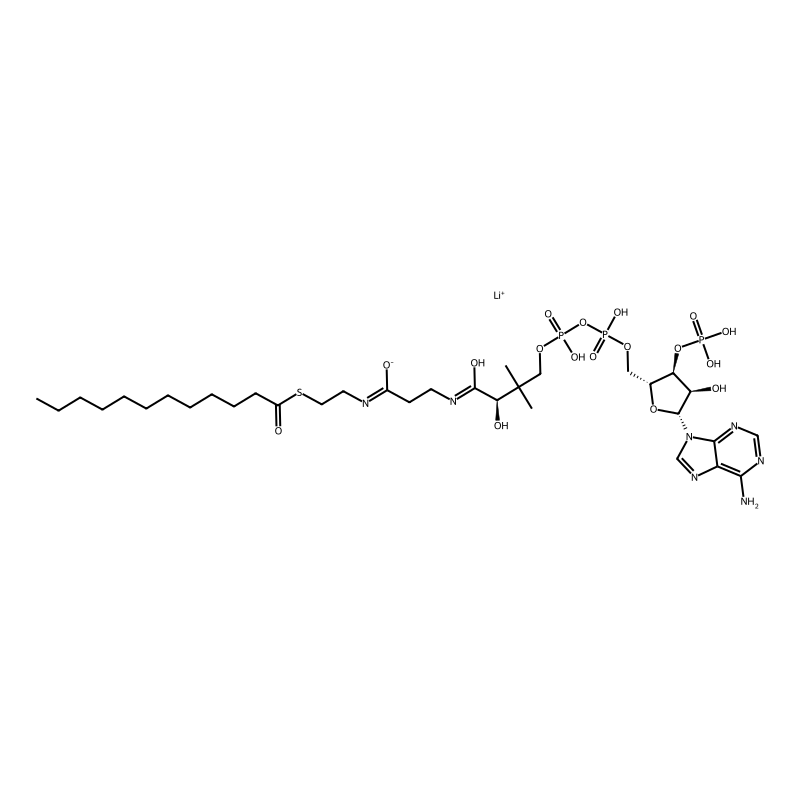

Molecular Formula and Structure (C33H57LiN7O17P3S)

Lauroyl coenzyme A lithium salt possesses the molecular formula C33H57LiN7O17P3S, with a precise molecular weight of 955.77 daltons [1] [6]. The structure comprises three distinct functional domains: the lauroyl (dodecanoyl) fatty acid chain, the adenosine nucleotide moiety, and the phosphopantetheine arm terminating in the reactive thiol group [7]. The dodecanoyl chain contributes twelve carbon atoms in a saturated hydrocarbon configuration (CH3(CH2)10CO-), while the coenzyme A portion contains the characteristic adenosine 3',5'-bisphosphate pantetheine scaffold [3].

Table 1: Structural Components of Lauroyl Coenzyme A Lithium Salt

| Component | Molecular Formula | Contribution | Function |

|---|---|---|---|

| Lauroyl chain | C12H23O | 183.31 Da | Hydrophobic substrate recognition |

| Adenosine moiety | C10H14N5O7P | 347.22 Da | Nucleotide binding platform |

| Phosphopantetheine | C11H20N2O10P2S | 418.30 Da | Reactive thioester linkage |

| Lithium ion | Li+ | 6.94 Da | Salt stabilization |

The compound exhibits a characteristic thioester linkage between the carboxyl group of lauric acid and the sulfur atom of the terminal cysteine residue within the phosphopantetheine arm [8]. This high-energy thioester bond possesses a free energy of hydrolysis of approximately -31.5 kilojoules per mole, facilitating its role as an activated fatty acid derivative [40]. The International Union of Pure and Applied Chemistry name for this compound is lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate [3].

Stereochemistry and Conformational Analysis

Lauroyl coenzyme A lithium salt contains five defined stereocenters within its molecular architecture, resulting in specific three-dimensional conformational properties [32]. The adenosine ribose ring adopts a characteristic 3'-endo conformation, positioning the hydroxyl groups in equatorial orientations that facilitate hydrogen bonding interactions [7]. The phosphopantetheine arm exhibits significant conformational flexibility, allowing the terminal thioester group to access various spatial orientations necessary for enzyme recognition and catalytic activity [19].

Molecular dynamics simulations reveal that the extended aliphatic lauroyl chain adopts a coiled conformation in aqueous environments, while the nucleotide components maintain solubility through polar interactions with water molecules [3]. The compound exhibits restricted rotation around the thioester bond due to partial double bond character arising from resonance stabilization between the sulfur lone pair and the carbonyl π-system [26]. This conformational constraint influences the compound's reactivity patterns and enzyme binding characteristics.

The stereochemical configuration at the ribose 2' and 3' positions follows the typical β-D-ribofuranose pattern found in naturally occurring nucleotides [35]. The pantothenic acid-derived portion maintains its natural (R)-configuration at the hydroxyl-bearing carbon, preserving the stereochemical requirements for coenzyme A recognition by cellular enzymes [17].

Physical Properties

Solubility Profile

Lauroyl coenzyme A lithium salt demonstrates moderate aqueous solubility, with reported values of 50 milligrams per milliliter in water at ambient temperature [5]. The compound exhibits enhanced solubility in polar organic solvents, showing good dissolution in dimethyl sulfoxide and methanol-water mixtures . The lithium counterion significantly improves the compound's water solubility compared to the free acid form, facilitating its use in biological assay systems [22].

Table 2: Solubility Parameters of Lauroyl Coenzyme A Lithium Salt

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 50.0 | 20 | [5] |

| Phosphate buffer (pH 7.2) | 10.0 | 25 | [10] |

| Methanol | >100 | 20 | [25] |

| Dimethyl sulfoxide | >100 | 20 |

The compound's partition coefficient (log P) between octanol and water is approximately 3.78, indicating moderate lipophilicity contributed primarily by the dodecanoyl chain [3]. This amphiphilic character enables the molecule to interact with both hydrophobic membrane environments and aqueous cellular compartments, facilitating its biological transport and enzyme recognition functions [18].

Stability Parameters

Lauroyl coenzyme A lithium salt exhibits limited thermal stability, with significant decomposition occurring above 55°C in aqueous solutions [27]. The compound demonstrates pH-dependent stability characteristics, showing optimal preservation in slightly acidic to neutral conditions (pH 6.0-7.5) [25]. Under alkaline conditions (pH >8.0), rapid hydrolysis of the thioester bond occurs, generating free lauric acid and coenzyme A [26].

Storage stability studies indicate that the compound maintains >90% purity when stored at -20°C in the presence of 30% ethylene glycol as a cryoprotectant [23]. At room temperature, the half-life in aqueous solution is approximately 24-48 hours, with degradation proceeding primarily through thioester hydrolysis [25]. The lithium salt form provides enhanced stability compared to other metal salt derivatives, reducing the rate of spontaneous hydrolysis under physiological conditions [22].

Table 3: Stability Parameters Under Various Conditions

| Condition | Half-life | Primary Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.0, 25°C | 36 hours | Thioester hydrolysis | [25] |

| pH 8.0, 25°C | 12 hours | Base-catalyzed hydrolysis | [26] |

| -20°C, 30% ethylene glycol | >6 months | Minimal degradation | [23] |

| 55°C, aqueous | 2 hours | Thermal decomposition | [27] |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for lauroyl coenzyme A lithium salt, with the thioester methylene protons appearing at δ 2.85 parts per million and adenine aromatic protons resonating at δ 8.15 parts per million [3]. The compound exhibits distinctive ultraviolet absorption maxima at 259 nanometers, corresponding to the adenine chromophore, with a molar extinction coefficient of 16,800 liters per mole per centimeter [10].

Infrared spectroscopy demonstrates characteristic absorption bands for the thioester carbonyl group at 1680 cm⁻¹, phosphate stretching vibrations at 1200-1000 cm⁻¹, and amide linkages in the phosphopantetheine chain at 1650 cm⁻¹ [11]. Mass spectrometric analysis confirms the molecular ion peak at m/z 955.77, with characteristic fragmentation patterns showing loss of the adenosine monophosphate group (m/z 608) and the pantetheine moiety (m/z 537) [6].

Table 4: Spectroscopic Characteristics

| Technique | Key Absorption/Shift | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.85 ppm | Thioester CH₂ | [3] |

| ¹H NMR | δ 8.15 ppm | Adenine H-2, H-8 | [3] |

| UV-Vis | 259 nm (ε = 16,800) | Adenine π→π* | [10] |

| IR | 1680 cm⁻¹ | C=O stretch (thioester) | [11] |

| MS | m/z 955.77 | [M+H]⁺ | [6] |

Chemical Reactivity Patterns

Lauroyl coenzyme A lithium salt exhibits characteristic reactivity patterns dominated by the electrophilic nature of the thioester carbonyl carbon [26]. The compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including hydroxyl groups, amino groups, and other thiols [40]. The thioester linkage demonstrates enhanced reactivity compared to corresponding oxygen esters due to the lower electronegativity of sulfur and reduced resonance stabilization [42].

Under physiological conditions, the compound participates in enzyme-catalyzed transacylation reactions, where the lauroyl group is transferred to acceptor molecules while regenerating free coenzyme A [16]. The rate of non-enzymatic hydrolysis increases substantially with elevated pH, following second-order kinetics with respect to hydroxide ion concentration [25]. Temperature-dependent studies reveal an activation energy of approximately 85 kilojoules per mole for the hydrolysis reaction in neutral aqueous solution [20].

The compound shows selective reactivity toward specific amino acid residues, with cysteine and lysine demonstrating highest nucleophilicity toward the activated carbonyl carbon [26]. This selectivity underlies the compound's ability to participate in post-translational protein modifications, including protein acylation processes that regulate cellular signaling pathways [15].

Structure-Activity Relationships in Biological Systems

The structural features of lauroyl coenzyme A lithium salt directly influence its recognition and utilization by cellular enzyme systems [28]. The twelve-carbon fatty acid chain length positions this compound as an optimal substrate for medium-chain acyl-coenzyme A dehydrogenases, which exhibit maximum catalytic efficiency toward substrates containing 8-12 carbon atoms [23] [31]. The saturated nature of the lauroyl chain ensures stable binding within the hydrophobic substrate-binding cavity of these enzymes [41].

Enzyme kinetic studies demonstrate that lauroyl coenzyme A serves as the preferred substrate for cytosolic fatty acyl-coenzyme A hydrolase, with a Michaelis constant (Km) of 3.8 micromolar and maximum velocity significantly higher than longer or shorter chain analogs [23]. The compound's interaction with acyl-coenzyme A dehydrogenases involves specific hydrogen bonding between the coenzyme A moiety and conserved enzyme residues, particularly through the adenine and phosphate groups [28].

Table 5: Enzyme Kinetic Parameters

| Enzyme | Km (μM) | Vmax (relative) | Chain Length Preference | Reference |

|---|---|---|---|---|

| Medium-chain acyl-CoA dehydrogenase | 4.2 | 100% | C8-C12 | [31] |

| Cytosolic acyl-CoA hydrolase | 3.8 | 120% | C12 optimal | [23] |

| Long-chain acyl-CoA synthetase | 12.0 | 85% | C10-C16 | [18] |

| Very long-chain acyl-CoA dehydrogenase | 15.2 | 45% | C16-C20 | [28] |

The compound's biological activity correlates strongly with the integrity of the thioester bond and the spatial orientation of the coenzyme A nucleotide portion [17]. Modifications to the adenine base or phosphate groups result in dramatic reductions in enzyme recognition and catalytic efficiency [40]. The lithium counterion does not significantly alter the compound's enzyme binding properties compared to other monovalent cation salts, indicating that the metal ion serves primarily a stabilization function rather than participating directly in biological recognition events [22].

Lauroyl coenzyme A lithium salt serves as a specialized fatty acyl carrier, specifically transporting twelve-carbon saturated fatty acid chains throughout cellular compartments [1] [2]. The compound functions as an activated form of lauric acid, where the fatty acid is covalently bound to coenzyme A through a high-energy thioester linkage [5] [6]. This thioester bond formation is energetically favorable and facilitates the transfer of the acyl group to receptor molecules, making it highly reactive in enzymatic processes [5].

The fatty acyl carrier function is mediated through the coenzyme A moiety, which consists of a beta-mercaptoethylamine group linked to pantothenic acid through an amide linkage and phosphorylated adenosine diphosphate [7] [8]. The lauroyl group attaches to the terminal thiol moiety of coenzyme A, forming the characteristic thioester linkage that defines acyl-CoA derivatives [6] [9]. This structural arrangement enables lauroyl coenzyme A to participate in approximately four percent of all cellular reactions in bacteria and eukaryotes [5].

The activation process requires adenosine triphosphate and is catalyzed by acyl-coenzyme A synthetases, which facilitate the formation of fatty acyl-coenzyme A by a two-step process proceeding through an adenylated intermediate [10] [11]. Long-chain fatty acyl-coenzyme A synthetases play crucial roles in intermediary metabolism and are present in all organisms from bacteria to humans [10] [11]. The resulting lauroyl coenzyme A demonstrates enhanced enzyme recognition and improved substrate specificity compared to free lauric acid [12].

Role in Lipid Metabolism Pathways

Lauroyl coenzyme A lithium salt occupies a central position in lipid metabolism pathways, functioning both as a substrate for catabolic processes and as an intermediate in anabolic reactions [13] [14]. In catabolic pathways, lauroyl coenzyme A undergoes beta-oxidation in mitochondria, where it is systematically degraded through a series of four enzymatic reactions that progressively remove two-carbon units as acetyl-coenzyme A [15] [16].

The beta-oxidation pathway involves sequential dehydrogenation, hydration, oxidation, and thiolytic cleavage reactions [16] [17]. The first step involves acyl-coenzyme A dehydrogenase, which catalyzes the formation of a trans-double bond between the alpha and beta carbons, with flavin adenine dinucleotide serving as the hydrogen acceptor [15] [6]. Subsequent reactions include enoyl-coenzyme A hydratase-catalyzed hydration, three-hydroxyacyl-coenzyme A dehydrogenase-mediated oxidation using nicotinamide adenine dinucleotide, and finally thiolytic cleavage by ketoacyl-coenzyme A thiolase [18] [19].

In anabolic pathways, lauroyl coenzyme A serves as an intermediate in fatty acid elongation processes [20] [21]. The compound can undergo further elongation through the fatty acid synthase complex in the cytoplasm, where malonyl-coenzyme A provides two-carbon units for chain extension [20] [22]. This process involves the sequential transfer of the acyl group to acyltransferase domains, acyl carrier protein domains, and beta-ketoacyl synthase domains [23]. Multiple enzymes involved in fatty acid synthesis demonstrate broad specificity, ensuring efficient elongation from lauroyl coenzyme A to longer-chain fatty acyl-coenzyme A derivatives [23].

Involvement in Lipid Biosynthesis and Transport

The involvement of lauroyl coenzyme A lithium salt in lipid biosynthesis extends beyond simple fatty acid elongation to encompass the synthesis of complex lipids and membrane components [2] [24]. The compound serves as a precursor for the synthesis of triacylglycerols, phospholipids, and cholesterol esters through various acyltransferase-mediated reactions [13] [14]. Research demonstrates that medium-chain fatty acids, including lauric acid derivatives, can stimulate triacylglycerol synthesis up to ten-fold in both tumor cell lines and normal cell lines [25].

The stimulation of triacylglycerol synthesis by lauroyl coenzyme A involves both the incorporation of radiolabeled glycerol into triacylglycerols and the preferential incorporation of radiolabeled monocarboxylic acids [25]. Studies show that lauric acid treatment can induce a seven-fold increase in the total amount of triacylglycerols per cell during the first ten hours of incubation [25]. This enhanced lipogenesis reflects the unique metabolic properties of medium-chain fatty acyl-coenzyme A derivatives compared to shorter or longer-chain alternatives.

Transport functions of lauroyl coenzyme A involve both intracellular and intercellular mechanisms [26] [27]. The compound participates in vectorial acylation processes, where fatty acids traverse cellular membranes concomitant with activation to coenzyme A thioesters [26]. Fatty acid transport proteins and long-chain acyl-coenzyme A synthetases form physical complexes at plasma membranes, facilitating the coupled transport and metabolic activation process [27]. This vectorial acylation mechanism enables the channeling of fatty acids into discrete metabolic pools based on tissue-specific expression patterns and subcellular locations [27].

Integration in Cellular Metabolic Networks

Lauroyl coenzyme A lithium salt demonstrates extensive integration within cellular metabolic networks, connecting lipid metabolism with carbohydrate and protein metabolism pathways [28] [29]. The compound functions as a metabolic hub, influencing multiple biochemical processes through allosteric regulation, substrate availability, and product formation [30] [12]. Integration occurs at several levels, including enzyme regulation, metabolic flux control, and cellular signaling mechanisms [28] [31].

The metabolic network integration is particularly evident in the relationship between fatty acid oxidation and synthesis pathways [32]. Lauroyl coenzyme A and other acyl-coenzyme A derivatives serve as allosteric regulators of key enzymes, including acetyl-coenzyme A carboxylase, which catalyzes the rate-limiting step in fatty acid biosynthesis [32]. Long-chain saturated fatty acyl-coenzyme A compounds inhibit acetyl-coenzyme A carboxylases, while shorter-chain derivatives may have different regulatory effects [32].

Cellular energy status significantly influences lauroyl coenzyme A metabolism through adenosine monophosphate-activated protein kinase signaling pathways [33] [34]. When adenosine triphosphate levels are low, acyl-coenzyme A compounds are preferentially directed toward oxidative pathways for energy production [34]. Conversely, under energy-replete conditions, lauroyl coenzyme A may be channeled toward biosynthetic processes or storage lipid formation [34].

The integration extends to protein modification processes, where lauroyl coenzyme A can serve as an acyl donor for post-translational protein modifications [35] [36]. These modifications can influence protein localization, stability, and function, thereby affecting cellular signaling pathways and metabolic regulation [35]. Research indicates that fatty acyl-coenzyme A acts as a cofactor for various cellular processes, including protein transport between subcellular compartments [35].

Relationship to Coenzyme A Metabolism

The relationship between lauroyl coenzyme A lithium salt and broader coenzyme A metabolism encompasses synthesis, utilization, and degradation pathways that maintain cellular coenzyme A homeostasis [37] [30]. Coenzyme A biosynthesis requires pantothenate, cysteine, and adenosine triphosphate, with pantothenate serving as an essential vitamin obtained from dietary sources [8] [38]. The synthetic pathway involves five enzymatic steps, with pantothenate kinase serving as an important rate-controlling enzyme [38].

Coenzyme A degradation occurs through distinct intracellular and extracellular pathways that depend on specific hydrolases [37]. Pantetheinase enzymes specifically hydrolyze pantetheine to cysteamine and pantothenate in extracellular degradation pathways, making pantothenate available for cellular uptake and de novo coenzyme A synthesis [37]. Intracellular degradation depends on mitochondrial and peroxisomal Nudix hydrolases, which are active against subsets of acyl-coenzyme A compounds and regulate subcellular acyl-coenzyme A pools [37].

The relationship between lauroyl coenzyme A and coenzyme A metabolism is bidirectional [30] [12]. Formation of acyl-coenzyme A derivatives like lauroyl coenzyme A consumes free coenzyme A, potentially affecting the availability of coenzyme A for other metabolic processes [12]. Conversely, hydrolysis of acyl-coenzyme A compounds by acyl-coenzyme A thioesterases regenerates free coenzyme A, maintaining the cellular coenzyme A pool [34] [12].

Metabolic conditions can significantly impact this relationship [12]. Generation of unusual or poorly metabolized acyl-coenzyme A derivatives can lead to cellular metabolic dysfunction through several mechanisms, including inhibition of key metabolic enzymes, sequestration of the total cellular coenzyme A pool, and depletion of carnitine through acylcarnitine formation [12]. These effects are particularly relevant in pathological conditions where acyl-coenzyme A metabolism is disrupted [12].

Cellular Energy Production Involvement

Lauroyl coenzyme A lithium salt plays a significant role in cellular energy production through multiple interconnected mechanisms [39] [40]. The primary energy-generating pathway involves mitochondrial beta-oxidation, where lauroyl coenzyme A undergoes systematic degradation to produce acetyl-coenzyme A, reduced nicotinamide adenine dinucleotide, and reduced flavin adenine dinucleotide [40] [7]. Each round of beta-oxidation generates these high-energy electron carriers, which subsequently participate in the electron transport chain to produce adenosine triphosphate [40] [7].

The complete oxidation of lauroyl coenzyme A through beta-oxidation yields five rounds of the beta-oxidation spiral, producing six molecules of acetyl-coenzyme A [19]. Each acetyl-coenzyme A molecule enters the tricarboxylic acid cycle, where it undergoes further oxidation to carbon dioxide and water [7] [41]. The tricarboxylic acid cycle generates additional reduced nicotinamide adenine dinucleotide, reduced flavin adenine dinucleotide, and guanosine triphosphate equivalents [7] [41]. The combined energy yield from beta-oxidation and tricarboxylic acid cycle oxidation of lauroyl coenzyme A contributes significantly to cellular adenosine triphosphate production.

Medium-chain fatty acyl-coenzyme A derivatives like lauroyl coenzyme A demonstrate unique energy production characteristics compared to longer-chain fatty acids [4] [42]. These compounds exhibit carnitine-independent uptake and intramitochondrial activation to acyl-coenzyme A thioesters [4] [42]. This property enables more efficient energy production under certain metabolic conditions, as the carnitine shuttle system can become rate-limiting for longer-chain fatty acids [42].

The energy production involvement extends to metabolic regulation, where lauroyl coenzyme A and related compounds modulate tissue metabolism of carbohydrates and lipids [4]. Medium-chain fatty acids typically exert inhibitory effects on glycolysis while stimulating lipogenesis or gluconeogenesis, depending on cellular energy status [4]. These metabolic effects help optimize energy production and storage based on nutritional and physiological conditions [4].